![molecular formula C23H22N4O5S2 B2663585 乙酸-4-({[(6-乙基-5,5-二氧代-6H-吡咯并[5,4-c][2,1]苯并噻嗪-2-基)硫代]乙酰}氨基)苯甲酸酯 CAS No. 950470-72-1](/img/structure/B2663585.png)

乙酸-4-({[(6-乙基-5,5-二氧代-6H-吡咯并[5,4-c][2,1]苯并噻嗪-2-基)硫代]乙酰}氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

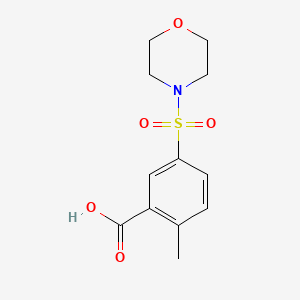

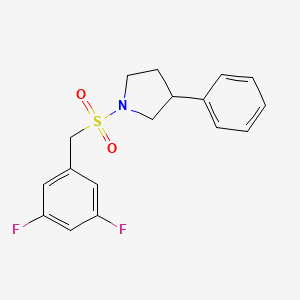

“Ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate” is a complex organic compound . It contains a pyrimido[5,4-c][2,1]benzothiazin-2-yl moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) and is ethylated and dioxided .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . It includes a pyrimido[5,4-c][2,1]benzothiazin-2-yl ring system, which is sulfur and nitrogen-containing heterocycle .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . These could include its melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用

Anticancer Activity

Indole derivatives, including the compound , have drawn attention due to their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The specific mechanism of action may involve interference with cell signaling pathways or DNA replication. Further studies are needed to elucidate the compound’s precise mode of action and its potential as a novel chemotherapeutic agent .

Antimicrobial Properties

Indole derivatives often exhibit antimicrobial activity against bacteria, fungi, and parasites. The compound’s sulfur-containing moiety may play a role in disrupting microbial membranes or enzymes. Investigations have explored its effectiveness against drug-resistant strains, making it a promising candidate for combating infectious diseases .

Anti-inflammatory Effects

Indole-based compounds have been studied for their anti-inflammatory properties. By modulating immune responses or inhibiting pro-inflammatory cytokines, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and allergic reactions. Researchers have examined the compound’s impact on inflammatory pathways and its potential as an anti-inflammatory drug .

Neuroprotective Potential

Indoles have been linked to neuroprotection and neuronal health. The compound’s structure suggests it could interact with neurotransmitter receptors or influence neuronal survival pathways. Investigations have explored its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, aiming to uncover its neuroprotective mechanisms .

Synthetic Methodology

Given the importance of indole derivatives, researchers have developed novel synthetic methods for their efficient preparation. Investigating the construction of this compound provides insights into innovative synthetic routes, catalysis, and green chemistry. These methodologies contribute to the broader field of organic synthesis .

Other Biological Activities

Beyond the mentioned areas, indole derivatives often exhibit diverse biological effects. These include antioxidant properties, enzyme inhibition, and modulation of cellular processes. Researchers continue to explore the compound’s interactions with biological targets, aiming to uncover additional applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2/c1-3-27-18-8-6-5-7-17(18)21-19(34(27,30)31)13-24-23(26-21)33-14-20(28)25-16-11-9-15(10-12-16)22(29)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHGUVBHVRHAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)

![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)

![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)